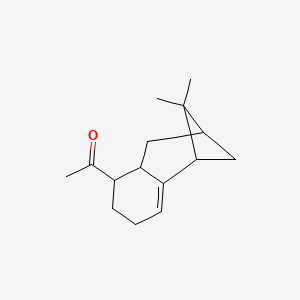
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Cyclization Reactions: These are used to form the fused ring system characteristic of naphthalenes.
Substitution Reactions: Introduction of the ethanone group and other substituents.
Industrial Production: Large-scale production may involve catalytic processes to ensure efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering biochemical processes.
Comparison with Similar Compounds
Compared to other naphthalenes, 1-(2,2-Dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalen-5-yl)ethanone is unique due to its specific substituents and ring structure. Similar compounds include:
2-Naphthalenemethanol: Shares the naphthalene core but differs in substituents.
Rosifoliol: Another naphthalene derivative with different functional groups.
Properties
CAS No. |
78056-07-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(10,10-dimethyl-6-tricyclo[7.1.1.02,7]undec-2-enyl)ethanone |
InChI |
InChI=1S/C15H22O/c1-9(16)11-5-4-6-12-13(11)7-10-8-14(12)15(10,2)3/h6,10-11,13-14H,4-5,7-8H2,1-3H3 |
InChI Key |
SVZJNZGVWBDIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=C2C1CC3CC2C3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
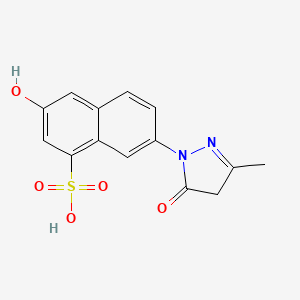
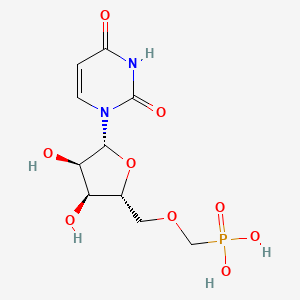
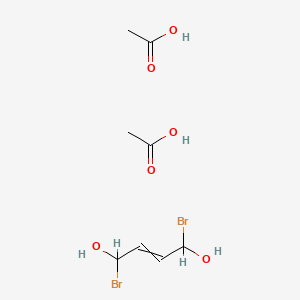
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
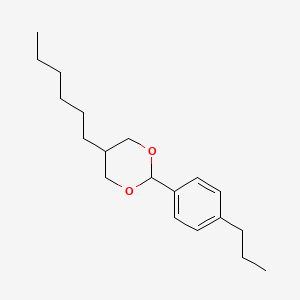
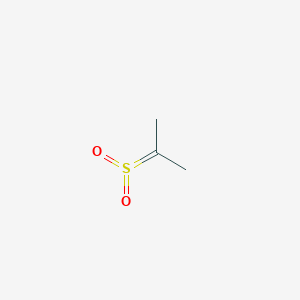
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
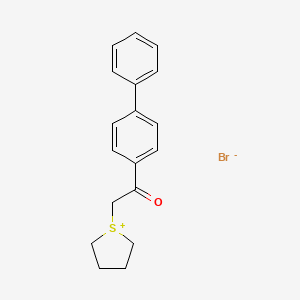

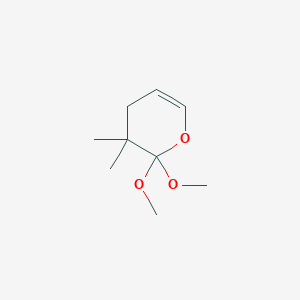
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)

